N1-butyl-N2-(4-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-butyl-N2-(4-methoxyphenyl)oxalamide is an organic compound that belongs to the class of oxalamides Oxalamides are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-butyl-N2-(4-methoxyphenyl)oxalamide can be synthesized through the reaction of butylamine and 4-methoxyaniline with oxalyl chloride. The reaction typically occurs in a basic medium, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Reaction of butylamine with oxalyl chloride to form N1-butyl oxalamide.
Step 2: Reaction of N1-butyl oxalamide with 4-methoxyaniline to form this compound.
The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-butyl-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N1-butyl-N2-(4-hydroxyphenyl)oxalamide.
Reduction: Formation of N1-butyl-N2-(4-methoxyphenyl)ethanediamine.
Substitution: Formation of N1-butyl-N2-(4-halophenyl)oxalamide.
Scientific Research Applications
N1-butyl-N2-(4-methoxyphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-butyl-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of fatty acids and thereby reducing the production of inflammatory mediators. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N1-butyl-N2-(4-methoxyphenyl)oxalamide can be compared with other oxalamide derivatives, such as:
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N1,N2-bis(thiophen-2-ylmethyl)oxalamide
- N1-(2-methoxy-4-methylbenzyl)-N2-[2-(5-methylpyridin-2-yl)ethyl]oxalamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
IUPAC Name |
N-butyl-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-4-9-14-12(16)13(17)15-10-5-7-11(18-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUHMKOJXDKEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.